urea](/img/structure/B13850726.png)
[(Z)-benzylideneamino](13C)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-benzylideneaminourea is a compound that features a benzylideneamino group attached to a urea molecule labeled with carbon-13. This isotopic labeling is often used in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy, to track molecular interactions and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-benzylideneaminourea typically involves the reaction of benzaldehyde with (13C)-urea under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the formation of the imine bond. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of (Z)-benzylideneaminourea follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Z)-benzylideneaminourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the benzylidene group under mild conditions.
Major Products
Oxidation: Benzylidene derivatives with oxidized functional groups.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzylidene compounds depending on the nucleophile used.
Scientific Research Applications
(Z)-benzylideneaminourea has several applications in scientific research:
Chemistry: Used as a probe in NMR spectroscopy to study molecular interactions and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in diagnostic tests, such as the 13C-urea breath test for detecting Helicobacter pylori infections.
Industry: Applied in the development of new materials and catalysts, leveraging its unique isotopic labeling for detailed analysis.
Mechanism of Action
The mechanism of action of (Z)-benzylideneaminourea involves its interaction with specific enzymes or molecular targets. For example, in the 13C-urea breath test, the compound is hydrolyzed by the urease enzyme produced by Helicobacter pylori, resulting in the release of 13C-labeled carbon dioxide, which can be detected in the patient’s breath.
Comparison with Similar Compounds
(Z)-benzylideneaminourea can be compared with other isotopically labeled compounds such as:
(13C)-urea: Used in similar diagnostic tests but lacks the benzylidene group.
(13C)-benzylideneamine: Similar structure but without the urea moiety.
(13C)-benzylidenehydrazine: Contains a hydrazine group instead of urea.
The uniqueness of (Z)-benzylideneaminourea lies in its combination of the benzylidene group and the isotopically labeled urea, making it a versatile tool for various scientific applications.
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
164.17 g/mol |
IUPAC Name |
[(Z)-benzylideneamino](13C)urea |
InChI |
InChI=1S/C8H9N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12)/b10-6-/i8+1 |
InChI Key |
AKGUXECGGCUDCV-VYQLZHSESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\N[13C](=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


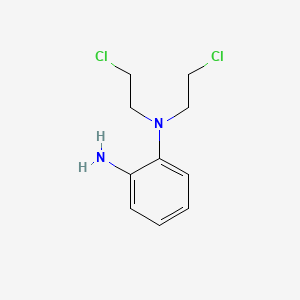

![5,6-dihydro-4H-furo[3,4-c]pyrrole](/img/structure/B13850664.png)
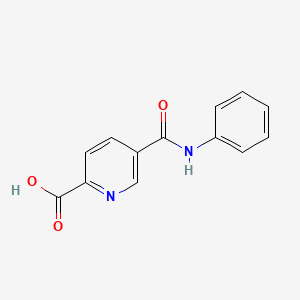
![3-[4-(4-Bromobutoxy)phenyl]propan-1-ol](/img/structure/B13850682.png)
![N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B13850686.png)

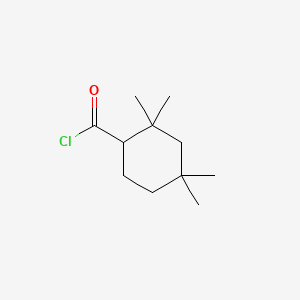
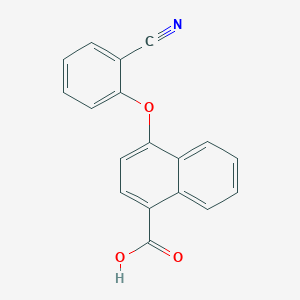

![4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13850715.png)
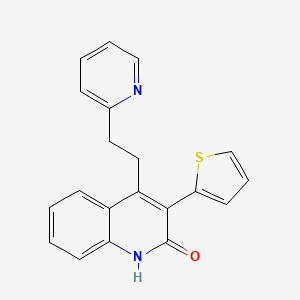
![4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13850722.png)
![3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester](/img/structure/B13850725.png)
